molecular formula C10H6ClF3N2O B022069 5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole CAS No. 110704-47-7

5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole

Cat. No. B022069
CAS RN: 110704-47-7
M. Wt: 262.61 g/mol
InChI Key: BXLKLGDTRNRFSX-UHFFFAOYSA-N
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Description

5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole is a unique chemical compound with the empirical formula C10H6ClF3N2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of this compound is 262.62 . The SMILES string representation is FC(F)(F)C1=CC=CC=C1C2=NOC(CCl)=N2 , which provides a text representation of the compound’s structure.


Physical And Chemical Properties Analysis

5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole is a solid substance . It has a molecular weight of 262.62 and its empirical formula is C10H6ClF3N2O .

Safety And Hazards

The safety information available indicates that this compound is classified as a non-combustible solid . The flash point is not applicable . For firefighting measures, it is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam . Firefighters are advised to wear self-contained breathing apparatus if necessary .

properties

IUPAC Name

5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLKLGDTRNRFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568769
Record name 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloromethyl-3-(2-trifluoromethylphenyl)-[1,2,4]oxadiazole

CAS RN

110704-47-7
Record name 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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